N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Deubiquitinase inhibition USP inhibitor screening Ubiquitin-proteasome pathway

N-(4-(Indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396844-70-4, PubChem CID is a synthetic small molecule featuring a three-ring heterocyclic architecture comprising indoline, oxazole, and pyrazine-2-carboxamide moieties connected via carbonyl-amide linkages. It possesses molecular weight 335.32 g/mol, calculated logP (XLogP3) of 1.1, topological polar surface area of 101 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within favorable oral drug-like chemical space per Lipinski and Veber guidelines.

Molecular Formula C17H13N5O3
Molecular Weight 335.323
CAS No. 1396844-70-4
Cat. No. B2795077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
CAS1396844-70-4
Molecular FormulaC17H13N5O3
Molecular Weight335.323
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C17H13N5O3/c23-15(12-9-18-6-7-19-12)21-17-20-13(10-25-17)16(24)22-8-5-11-3-1-2-4-14(11)22/h1-4,6-7,9-10H,5,8H2,(H,20,21,23)
InChIKeyCSXBOZYLEOWUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(Indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396844-70-4): Chemical Class and Baseline Characteristics for Scientific Procurement


N-(4-(Indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396844-70-4, PubChem CID 71788454) is a synthetic small molecule featuring a three-ring heterocyclic architecture comprising indoline, oxazole, and pyrazine-2-carboxamide moieties connected via carbonyl-amide linkages [1]. It possesses molecular weight 335.32 g/mol, calculated logP (XLogP3) of 1.1, topological polar surface area of 101 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within favorable oral drug-like chemical space per Lipinski and Veber guidelines [1]. The compound is indexed in ChEMBL (CHEMBL4899022) and has been deposited in the PubChem Substance database under SID 375702890, originating from the governmental Small Molecule Screening and Synthesis Facility (SMSSF) collection [1]. Primary screening data exist from a panel of deubiquitinase (DUB) biochemical assays conducted by the Buhrlage Lab (Dana-Farber Cancer Institute) in collaboration with Novartis Institutes for BioMedical Research .

Why Generic Pyrazine-2-carboxamide or Indoline-1-carbonyl Scaffold Substitution Cannot Replace N-(4-(Indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide


The compound integrates three pharmacophoric elements—indoline-1-carbonyl, a 2,4-disubstituted oxazole bridge, and pyrazine-2-carboxamide—into a single contiguous scaffold that cannot be recapitulated by simple substitution of any individual component [1]. Close analogs lacking the oxazole bridge, such as N-(indolin-5-yl)pyrazine-2-carboxamide (CAS 1405325-23-6), omit the carbonyl-oxazole linker that geometrically orients the indoline relative to the pyrazine carboxamide, fundamentally altering the three-dimensional pharmacophore . Conversely, oxazole-containing pyrazine-2-carboxamides with different C4 substituents (e.g., N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide, CAS 1396882-61-3) replace the indoline-1-carbonyl with a Weinreb amide, ablating the aromatic indoline binding surface . The compound's concurrent screening across at least eight deubiquitinase isoforms—USP8, USP7, USP10, USP17, USP28, USP30, UCHL1, and OTUD3—generates a multi-target fingerprint [2] that cannot be assumed for any single-component or regioisomeric analog; even modest structural changes may yield divergent cross-reactivity profiles that invalidate the experimental rationale for procurement of the exact compound.

Quantitative Differentiation Evidence: N-(4-(Indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide vs. Structural Analogs and Screening-Library Baseline Compounds


Broad Deubiquitinase (DUB) Panel Screening Coverage vs. Typical Single-Target Screening Compounds

The compound has been experimentally tested in primary quantitative high-throughput screening (qHTS) format against eight distinct deubiquitinase enzymes—USP8 (AID 1645853), USP7 (AID 1645854), USP10 (AID 1645856), USP17 (AID 1645855), USP28 (AID 1645857), USP30 (AID 1645860), UCHL1 (AID 1645859), and OTUD3 (AID 1645858)—within a single coordinated screening campaign conducted by the Buhrlage Lab (Dana-Farber Cancer Institute) and Novartis Institutes for BioMedical Research, deposited to PubChem in 2021 [1]. All DUB assays utilized a fluorescence-based Ubiquitin-Rhodamine 110 substrate cleavage readout with compound tested at a final concentration of 20 µM in 1536-well format [1]. The standardized hit-calling threshold across the USP8 and USP7 primary screens was ≥30% inhibition [1]. In contrast, typical commercially available pyrazine-2-carboxamide or indoline-1-carbonyl screening compounds are annotated with activity data against a single target or lack any public bioactivity annotation entirely. The compound was additionally screened against Plasmodium falciparum (NF54 strain, 2 µM single-point nanoGlo assay, 72 h) and the G protein-activated inward rectifier potassium channel GIRK2 , extending the known biological interrogation space beyond the DUB family.

Deubiquitinase inhibition USP inhibitor screening Ubiquitin-proteasome pathway

Physicochemical Drug-Likeness Profile Differentiating from Higher-Molecular-Weight Pyrazine-2-carboxamide Congeners

The compound has a calculated molecular weight of 335.32 g/mol, XLogP3 of 1.1, and topological polar surface area (TPSA) of 101 Ų, with only one hydrogen bond donor and six hydrogen bond acceptors [1]. This profile satisfies all four Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) and the Veber criterion (rotatable bonds = 3, well below the ≤10 threshold; TPSA < 140 Ų) [1]. By comparison, many pyrazine-2-carboxamide derivatives disclosed in patent and medicinal chemistry literature bear larger substituents (e.g., substituted benzyl, biphenyl, or fused tricyclic motifs) that push molecular weight above 400–450 g/mol and logP above 3.0 [2]. This compound's combination of three heterocyclic ring systems within a compact 335 Da framework, with balanced polarity (logP 1.1) and moderate polar surface area, is statistically uncommon within screening collections and positions it as a more ligand-efficient starting point than heavier, more lipophilic pyrazine-2-carboxamide analogs [2].

Drug-likeness Physicochemical properties Lead selection

Unique Indoline-Carbonyl-Oxazole-Pyrazine Scaffold Architecture vs. Alternative Linkage Isomers

The target compound contains a 2,4-disubstituted oxazole ring bridging the indoline-1-carbonyl (at oxazole C4) and the pyrazine-2-carboxamide (at oxazole C2 via an -NH- linkage) [1]. This specific connectivity pattern—indoline→C=O→oxazole-C4 and oxazole-C2→NH→C=O→pyrazine—is structurally distinct from regioisomeric possibilities (e.g., oxazole C4 linked to pyrazine carboxamide and C2 to indoline carbonyl) and from analogs lacking the oxazole spacer entirely such as N-(indolin-5-yl)pyrazine-2-carboxamide (CAS 1405325-23-6) . No other compound in the PubChem Compound database (as of 2026-05-02) shares this exact scaffold with the same three-ring connectivity; the nearest structural neighbors differ in at least one ring system or linkage topology [1]. This scaffold uniqueness is critical for medicinal chemistry SAR programs where the spatial relationship between the indoline aromatic surface, the oxazole hydrogen-bonding heteroatoms, and the pyrazine carboxamide metal-chelating or hydrogen-bonding motif collectively determine target binding .

Scaffold uniqueness Chemical probes SAR exploration

ChEMBL Database Indexing and Curated Bioactivity Annotation vs. Non-Indexed Screening Compounds

The compound is indexed in the ChEMBL database under identifier CHEMBL4899022, a manually curated chemical biology resource maintained by the European Bioinformatics Institute (EMBL-EBI) that extracts and standardizes bioactivity data from the primary medicinal chemistry literature and screening depositions [1][2]. This indexing confirms that the compound has passed ChEMBL's structure-validation and data-curation pipeline, providing a level of chemical identity verification and data-provenance documentation that is absent for compounds listed only on uncurated vendor websites without database cross-references [1]. By contrast, many close structural analogs (e.g., N-(indolin-5-yl)pyrazine-2-carboxamide, CAS 1405325-23-6) lack a ChEMBL identifier, indicating they have not been captured by the major public bioactivity curation infrastructure and thus have no independently verified biological annotation [2]. For procurement in academic or industrial settings that require traceable bioactivity data provenance, the ChEMBL identifier provides a direct link to standardized, queryable activity records [1].

ChEMBL annotation Curated bioactivity data Data provenance

Recommended Research and Industrial Procurement Scenarios for N-(4-(Indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396844-70-4)


Deubiquitinase (DUB) Isoform Selectivity Profiling and Chemical Probe Initiation

Researchers engaged in ubiquitin-proteasome system (UPS) drug discovery can leverage the compound's pre-existing primary screening data across eight DUB isoforms (USP8, USP7, USP10, USP17, USP28, USP30, UCHL1, OTUD3) obtained from a single standardized qHTS campaign at 20 µM [1]. This multi-DUB fingerprint enables immediate selectivity trend analysis without the need to commission separate screening runs against individual DUB enzymes. The compound serves as a starting point for hit-to-lead optimization where differential inhibition across USP family members is desired, particularly given the growing therapeutic interest in USP7 and USP8 as oncology targets [1].

Focused Library Assembly for Pyrazine-2-carboxamide-Based Kinase or DUB Inhibitor SAR Exploration

The compound's compact size (MW 335.32) and favorable ligand efficiency profile (logP 1.1, TPSA 101 Ų) make it an attractive core scaffold for focused library design [2]. Procurement is warranted for medicinal chemistry groups building structure-activity relationship (SAR) matrices around the indoline-carbonyl-oxazole-pyrazine architecture, where systematic variation of each ring system can probe contributions to target binding. The compound's documented existence within the ChEMBL database (CHEMBL4899022) ensures that any newly generated biological data can be linked to an established chemical registry, facilitating data integration and publication [2].

Antimalarial Screening Hit Follow-Up and Plasmodium falciparum Phenotypic Assay Validation

The compound has undergone single-point screening against the NF54 strain of Plasmodium falciparum at 2 µM concentration in a 72-hour nanoGlo luminescence viability assay (AID 1786108, sourced from ChEMBL) [1]. Researchers pursuing phenotypic antimalarial drug discovery can procure this compound to independently confirm the primary screening result in dose-response format (IC50 determination) and to assess selectivity versus mammalian cell cytotoxicity. The availability of DUB inhibition data for the same compound further allows exploration of a potential polypharmacology hypothesis linking ubiquitin pathway modulation to antimalarial activity [1].

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Annotated Chemical Matter

The compound's well-defined 3D structure, moderate conformational flexibility (3 rotatable bonds), balanced polarity, and public bioactivity annotations make it suitable as a test case for computational target-prediction algorithms, pharmacophore modeling, and molecular docking studies focused on DUB active sites [2]. Its multi-target screening footprint provides a ground-truth dataset for benchmarking virtual screening methods, while its ChEMBL indexing ensures that computational predictions can be correlated with curated experimental annotations [2].

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